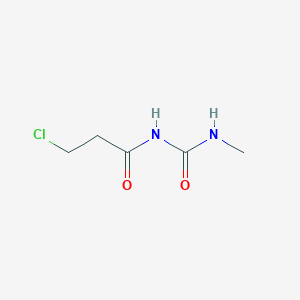

3-(3-Chloropropanoyl)-1-methylurea

Vue d'ensemble

Description

3-(3-Chloropropanoyl)-1-methylurea: is an organic compound that features a chlorinated propanoyl group attached to a methylurea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-(3-Chloropropanoyl)-1-methylurea typically begins with 3-chloropropionyl chloride and 1-methylurea.

Reaction Conditions: The reaction involves the acylation of 1-methylurea with 3-chloropropionyl chloride. This process is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrially, the production of 3-chloropropionyl chloride, a key intermediate, can be achieved through the reaction of acrylic acid with thionyl chloride under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Nucleophilic Substitution: The chlorinated propanoyl group in 3-(3-Chloropropanoyl)-1-methylurea can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Acylation: The compound can act as an acylating agent, introducing the 3-chloropropanoyl group into various substrates.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropionic acid and 1-methylurea.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Acylation: Lewis acids like aluminum chloride (AlCl3) can be used to catalyze the acylation reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

Major Products:

Nucleophilic Substitution: Products include substituted ureas or thioureas.

Acylation: Products include acylated derivatives of various organic compounds.

Hydrolysis: Products include 3-chloropropionic acid and 1-methylurea.

Applications De Recherche Scientifique

Organic Synthesis

3-(3-Chloropropanoyl)-1-methylurea serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Medicinal Chemistry

The compound has been explored for its potential medicinal applications, particularly in drug development. It has shown promise as a scaffold for designing inhibitors targeting specific biological pathways, including enzyme inhibition.

Biological Studies

Research indicates that this compound can interact with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings and adhesives, where strong adhesion and durability are required.

Table 1: Comparison of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Scaffold for drug design | Enzyme inhibitors |

| Biological Studies | Protein interaction studies | Enzyme inhibition assays |

| Industrial Applications | Production of specialty chemicals | Coatings, adhesives |

| Study Reference | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | Significant inhibition observed |

| Study B | Assess cytotoxicity | Low cytotoxicity compared to controls |

| Study C | Investigate protein modification | Altered protein function detected |

Mécanisme D'action

The mechanism of action of 3-(3-Chloropropanoyl)-1-methylurea involves its ability to acylate nucleophilic sites in biological molecules. This acylation can inhibit enzyme activity by modifying active site residues, thereby preventing substrate binding and catalysis . The molecular targets often include serine or cysteine residues in enzymes, leading to the formation of stable acyl-enzyme intermediates.

Comparaison Avec Des Composés Similaires

3-Chloropropionyl chloride: A key intermediate in the synthesis of 3-(3-Chloropropanoyl)-1-methylurea, used in various acylation reactions.

N-Phenylacrylamide: Another compound synthesized using 3-chloropropionyl chloride, used in polymer chemistry.

Uniqueness:

Functional Groups:

Versatility: The compound’s ability to undergo various chemical reactions, including nucleophilic substitution and acylation, makes it a versatile reagent in organic synthesis.

Activité Biologique

3-(3-Chloropropanoyl)-1-methylurea (CAS: 82277-88-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C4H8ClN2O

- Molecular Weight : 136.57 g/mol

- Structural Characteristics : The presence of a chloropropanoyl group may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. These include:

- Gram-positive and Gram-negative Bacteria : Studies suggest that related compounds demonstrate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents.

Anticancer Properties

Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor growth and induce apoptosis in cancer cells. The following table summarizes findings from relevant studies:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various urea derivatives, including this compound, demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development into therapeutic agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Propriétés

IUPAC Name |

3-chloro-N-(methylcarbamoyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c1-7-5(10)8-4(9)2-3-6/h2-3H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIJFSINQCGYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.